1,2-Benzisothiazol-3-amine 1,1-dioxide

Medicinal chemistry Scaffold diversification Hydrogen bonding

3-Iminosaccharin (3-amino-1,2-benzisothiazole 1,1-dioxide) delivers a unique FBDD scaffold. The unsubstituted primary amine provides maximal derivatization flexibility for condensation, linking, and library expansion—pathways inaccessible to saccharin. Distinct 3-imino hydrogen-bonding and electronic baseline enable clean SAR without confounding substituents. Identity reliably confirmed by mp 309–311°C. Supplied at ≥98% HPLC purity with defined storage and shipping conditions. Order now for competitive pricing and worldwide B2B delivery.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 7668-28-2
Cat. No. B1265616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazol-3-amine 1,1-dioxide
CAS7668-28-2
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)N
InChIInChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9)
InChIKeyQNOQSOJREDRYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2) Procurement Guide: Structural and Functional Class Baseline


1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2), also known as 3-iminosaccharin, is a heterocyclic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol [1]. It features a benzisothiazole core fused to a sulfone (1,1-dioxide) group with a primary amine substituent at the 3-position [2]. This compound belongs to the saccharin-derived class of benzisothiazole 1,1-dioxides and is distinguished from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) by the replacement of the 3-keto group with a 3-amino group, creating a 3-imino functionality [3]. It serves as a fragment scaffold in drug discovery and as a synthetic intermediate for generating structurally diverse benzisothiazole derivatives .

1,2-Benzisothiazol-3-amine 1,1-dioxide: Why Saccharin Analogs Cannot Be Interchanged


In-class benzisothiazole 1,1-dioxides cannot be generically substituted due to critical differences in substitution pattern and oxidation state that fundamentally alter reactivity and biological target engagement. Saccharin (3-keto) and 3-iminosaccharin (3-amino) represent distinct functional classes with divergent hydrogen-bonding capabilities and nucleophilic/electrophilic profiles [1]. Within the 3-amino subclass, N-substitution (e.g., N-methyl, N-phenyl, N-benzyl) dramatically alters steric bulk, lipophilicity, and intermolecular interaction potential, making the unsubstituted primary amine a unique scaffold with maximal derivatization flexibility [2]. Substitutions on the benzene ring (e.g., 5-methyl, 7-bromo, 6-nitro) further modulate electronic properties and target selectivity, meaning each analog represents a distinct chemical tool rather than a fungible commodity [3].

1,2-Benzisothiazol-3-amine 1,1-dioxide: Quantified Differentiation Against Relevant Comparators


3-Amino vs. 3-Keto Functional Group Distinction: Saccharin as Baseline Comparator

1,2-Benzisothiazol-3-amine 1,1-dioxide (3-iminosaccharin) differs from saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) by replacement of the 3-position carbonyl oxygen with a primary amine (NH2). This substitution changes the hydrogen-bonding character from hydrogen bond acceptor (C=O) to hydrogen bond donor (NH2), enabling fundamentally different intermolecular interaction patterns [1]. The amino group further serves as a nucleophilic handle for derivatization via condensation with aldehydes, amines, or coupling reactions, whereas saccharin lacks this reactive amine functionality .

Medicinal chemistry Scaffold diversification Hydrogen bonding

Unsubstituted Primary Amine vs. N-Substituted Analogs: Derivatization Capacity Comparison

1,2-Benzisothiazol-3-amine 1,1-dioxide contains an unsubstituted primary amine at the 3-position (NH2), in contrast to N-substituted analogs such as N-methyl (CAS 7677-47-6), N-phenyl (CAS 7668-23-7), and N-benzyl (CAS 63481-51-6) derivatives [1]. The unsubstituted amine enables maximal derivatization flexibility via alkylation, acylation, reductive amination, and condensation reactions to generate diverse compound libraries. N-substituted analogs, while possessing distinct biological profiles, are terminal derivatives with limited further synthetic utility at the amine position .

Fragment-based drug discovery Scaffold linking Synthetic versatility

Fragment Scaffold Status: Molecular Weight and Rule-of-Three Compliance for FBDD

1,2-Benzisothiazol-3-amine 1,1-dioxide has a molecular weight of 182.20 g/mol, placing it well within fragment-based drug discovery (FBDD) guidelines (Rule of Three: MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. The compound contains 2 hydrogen bond donors (NH2) and 4 hydrogen bond acceptors (two sulfone oxygens and two nitrogens) [2]. This positions it as an ideal fragment scaffold for molecular linking, expansion, and modification strategies, in contrast to larger benzisothiazole derivatives (e.g., N-benzyl analog at MW 272.32 g/mol) that exceed optimal fragment size parameters [3].

Fragment-based drug discovery Lead optimization Scaffold hopping

Aromatic Substitution Position: Unsubstituted Benzene Ring vs. Substituted Analogs

1,2-Benzisothiazol-3-amine 1,1-dioxide bears no substituents on the fused benzene ring, in contrast to analogs such as 5-methyl (CAS unspecified), 7-bromo (CAS 1820034-73-8), and 6-nitro derivatives [1]. The unsubstituted benzene ring provides a neutral electronic baseline and eliminates steric hindrance at all ring positions, making it the optimal starting scaffold for systematic SAR exploration via late-stage functionalization . Studies on the 7-bromo analog demonstrate that bromo substitution enhances charge carrier mobility by approximately 40% compared to non-substituted analogs in materials applications, but this same substitution reduces synthetic accessibility and introduces potential toxicity concerns [2].

Structure-activity relationship Electronic effects Synthetic intermediate

Commercial Availability and Purity Grade Differentiation

1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS 7668-28-2) is commercially available from multiple vendors with specified purity grades ranging from 95% to ≥98% (HPLC) . The compound is supplied as a solid with a reported melting point of 309-311°C . This melting point provides a clear identity verification parameter that distinguishes it from saccharin (mp 228-230°C) and other analogs [1]. Storage recommendations include protection from light at room temperature under argon atmosphere to maintain stability .

Procurement Quality control Research-grade sourcing

1,2-Benzisothiazol-3-amine 1,1-dioxide: Evidence-Based Application Scenarios for Procurement Decisions


Fragment-Based Drug Discovery Scaffold Expansion

As a fragment molecule with MW 182.20 g/mol and an unsubstituted primary amine, CAS 7668-28-2 is optimally suited for fragment-based drug discovery (FBDD) programs requiring scaffold linking, expansion, or modification . The compound serves as a core structure from which diverse benzisothiazole derivatives can be generated via amine-targeted reactions, maximizing synthetic economy and library diversity .

Structure-Activity Relationship (SAR) Baseline Studies

The unsubstituted benzene ring and free primary amine of CAS 7668-28-2 provide a clean electronic and steric baseline for systematic SAR exploration . Researchers can methodically introduce substituents at any ring position (4, 5, 6, or 7) or modify the amine to probe the impact of each structural change on biological activity, without confounding effects from pre-existing substitutions present in analogs such as 5-methyl or 7-bromo derivatives .

Saccharin-Derived Library Synthesis via Amine Condensation

The primary amine of 3-iminosaccharin enables condensation with aldehydes and amines to generate saccharin analogs with modified 3-position functionality . This reaction pathway is not available to saccharin itself, which lacks a nucleophilic amine handle. The resulting derivatives serve as a distinct chemical series for exploring biological targets where saccharin-based compounds have shown preliminary activity .

Analytical Reference Standard for Benzisothiazole Identity Confirmation

With a distinctive melting point of 309-311°C, CAS 7668-28-2 provides a reliable identity confirmation parameter that readily distinguishes it from saccharin (mp 228-230°C) and other benzisothiazole analogs . This property, combined with defined HPLC purity specifications (≥97-98%), makes the compound suitable as an analytical reference standard for quality control in synthetic chemistry workflows .

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